3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.62 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 308.3±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.0±3.0 kJ/mol . The flash point is 140.3±30.7 °C . The index of refraction is 1.485 .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA can modulate lipid metabolism and glucose homeostasis, offering potential treatments for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. It is suggested that further studies could optimize its biological and pharmacological effects, allowing practical use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
Cinnamic Acid Derivatives: Anticancer Agents
Cinnamic acid derivatives have received attention in medicinal research due to their anticancer potentials. Despite a rich medicinal tradition, these compounds remained underutilized until the last two decades, when their antitumor efficacy began to be explored more thoroughly. This review compiles literature concerning the synthesis and biological evaluation of various cinnamoyl acids and related derivatives, highlighting their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Sorption of Herbicides to Soil and Minerals
This review focuses on the sorption of phenoxy herbicides, including compounds similar in functionality to 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, to soil, organic matter, and minerals. It highlights the relevance of soil organic matter and iron oxides as significant sorbents for phenoxy herbicides, suggesting that understanding the interaction between such compounds and soil components is crucial for assessing their environmental fate (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust or mist, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFEZHKSFPXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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